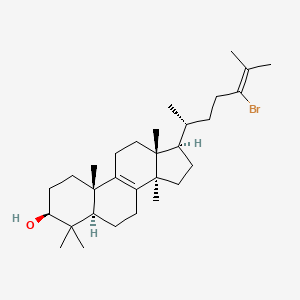

Lanosterol, 24-bromo-

説明

Contextualizing Lanosterol (B1674476) within Sterol Biosynthesis Research

Lanosterol is the foundational sterol from which all animal and fungal steroids, including cholesterol and ergosterol (B1671047), are derived. wikipedia.org In the complex cascade of sterol biosynthesis, lanosterol is formed from the cyclization of oxidosqualene. oup.com This initial sterol then undergoes a series of enzymatic modifications, including demethylations and isomerizations, to produce the final functional sterols. acs.org In animals and fungi, this pathway proceeds through lanosterol, while in plants, the analogous pathway utilizes cycloartenol. oup.com The study of lanosterol and its conversion is fundamental to understanding the regulation of cholesterol levels and developing therapeutic agents for cholesterol-related disorders. researchgate.netwikipedia.org

Significance of Bromination at the C-24 Position in Steroid Research

The introduction of a bromine atom at the C-24 position of lanosterol creates a molecule with altered steric and electronic properties. This modification is particularly significant for studying enzymes that act on the sterol side chain. The C-24 position is a critical site for enzymatic reactions, such as the methylation that occurs in the biosynthesis of ergosterol in fungi. nih.gov

The 24-bromo derivative of lanosterol has been utilized as a competitive inhibitor in studies of these enzymes. nih.gov For example, it has been shown to inhibit the C24-methylation reaction catalyzed by soybean sterol C-24-methyltransferase (24-SMT). acs.org While it can bind to the enzyme's active site, the presence of the bulky bromine atom can hinder the catalytic reaction, providing researchers with a tool to probe the enzyme's mechanism and substrate specificity. acs.orgnih.gov The synthesis of such halogenated analogs allows for a deeper understanding of the structure-activity relationships of enzymes involved in sterol metabolism. nih.gov

Interactive Data Table: Properties of Lanosterol and Lanosterol, 24-bromo-

| Property | Lanosterol | Lanosterol, 24-bromo- |

| Molecular Formula | C₃₀H₅₀O | C₃₀H₄₉BrO |

| Molecular Weight ( g/mol ) | 426.72 | 505.6 |

| CAS Number | 79-63-0 | 50719-45-4 |

| Key Functional Groups | Hydroxyl (-OH), Alkene | Hydroxyl (-OH), Alkene, Bromo (-Br) |

Structure

3D Structure

特性

CAS番号 |

50719-45-4 |

|---|---|

分子式 |

C30H49BrO |

分子量 |

505.6 g/mol |

IUPAC名 |

(3S,5R,10S,13R,14R,17R)-17-[(2R)-5-bromo-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H49BrO/c1-19(2)24(31)11-9-20(3)21-13-17-30(8)23-10-12-25-27(4,5)26(32)15-16-28(25,6)22(23)14-18-29(21,30)7/h20-21,25-26,32H,9-18H2,1-8H3/t20-,21-,25+,26+,28-,29-,30+/m1/s1 |

InChIキー |

YTCLFXLQRKNAIL-VKNYQHFBSA-N |

異性体SMILES |

C[C@H](CCC(=C(C)C)Br)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |

正規SMILES |

CC(CCC(=C(C)C)Br)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |

製品の起源 |

United States |

Synthetic Methodologies for Lanosterol, 24 Bromo in Research

Laboratory Synthesis Approaches for Brominated Lanosterol (B1674476) Analogues

The preparation of brominated lanosterol analogues for research purposes primarily involves the direct bromination of lanosterol or related sterol mixtures. These methods are designed to be efficient and yield compounds of high purity suitable for further investigation.

Bromination of Lanosterol as a Synthetic Route for Research Compounds

The synthesis of 24-bromo-8,24-lanostadien-3-ol, also known as bromolanosterol, was first described by Curtis and Silberman. This derivative has been found to be readily obtainable in high purity directly from wool-wax triterpenes, a complex mixture often referred to as "isocholesterol". acs.org This mixture is a rich source of lanosterol and its derivatives. acs.org

While the direct bromination of pure lanosterol is a potential synthetic route, the historical and a practical method for obtaining Lanosterol, 24-bromo- involves the treatment of the "isocholesterol" mixture. The process of isolating lanosterol from this complex mixture is challenging due to the presence of dihydrolanosterol, which has a very similar melting point and forms mixed crystals with lanosterol acetate (B1210297). acs.org The bromination of the mixture provides a chemical means to selectively derivatize and separate the lanosterol component.

In a related synthetic approach, the treatment of lanosterol in ether with a concentrated solution of bromine in acetic acid has been reported to produce 24,25-dibromo-Δ⁸-lanosten-3β-ol. researchgate.net This reaction involves the addition of bromine across the C24-C25 double bond of the lanosterol side chain. This highlights that the choice of brominating agent and reaction conditions is critical to achieve selective bromination at the desired C24 position to yield Lanosterol, 24-bromo-.

Table 1: Key Properties of Lanosterol and Lanosterol, 24-bromo-

| Property | Lanosterol | Lanosterol, 24-bromo- |

| Molecular Formula | C₃₀H₅₀O | C₃₀H₄₉BrO |

| Molecular Weight | 426.72 g/mol | 505.62 g/mol |

| Key Functional Groups | 3β-hydroxyl, C8(9) and C24(25) double bonds | 3β-hydroxyl, C8(9) and C24(25) double bonds, C24-bromo |

Strategies for Purification and Derivatization for Analytical and Research Purposes

The purification of Lanosterol, 24-bromo- from the reaction mixture is a critical step to ensure its suitability for research applications. A common and effective strategy involves the derivatization of the crude product, followed by crystallization.

Specifically, the crude brominated product can be acetylated using acetic anhydride. researchgate.net The resulting acetate derivative of Lanosterol, 24-bromo- often exhibits different solubility and crystallization properties compared to impurities, allowing for its purification through recrystallization from solvents like alcohol and ethyl acetate. acs.org Once the purified acetate derivative is obtained, the acetyl group can be removed by saponification to yield the pure Lanosterol, 24-bromo-. This derivatization-purification-deprotection sequence is a powerful method for obtaining highly pure material.

For analytical and research purposes, a variety of modern techniques are employed to characterize and further derivatize brominated lanosterol analogues.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a key technique for the separation and purification of sterols and their derivatives. google.com Reversed-phase HPLC can be used to separate Lanosterol, 24-bromo- from other components of a reaction mixture based on polarity. google.com For more complex mixtures, high-performance counter-current chromatography has been shown to be effective for the separation of lanosterol and related compounds from natural sources like lanolin. researchgate.net

Spectroscopic and Spectrometric Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of Lanosterol, 24-bromo-, including the position of the bromine atom and the stereochemistry of the molecule.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. vulcanchem.com

Derivatization for Enhanced Analysis: For sensitive detection in techniques like liquid chromatography-mass spectrometry (LC-MS), sterols can be derivatized to improve their ionization efficiency. nih.govnih.gov While not specifically detailed for Lanosterol, 24-bromo-, methods used for other sterols, such as the formation of Girard's reagent derivatives to introduce a permanently charged group, could be applied for enhanced analytical detection. nih.gov

Table 2: Analytical Techniques for the Characterization of Lanosterol, 24-bromo-

| Technique | Purpose |

| Crystallization | Primary purification of the compound or its acetate derivative. |

| High-Performance Liquid Chromatography (HPLC) | Analytical and preparative separation and purity assessment. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |

| Derivatization (e.g., acetylation) | Facilitates purification and can be used for analytical purposes. |

Mechanistic Investigations of Lanosterol, 24 Bromo Within Biochemical Pathways

Role as an Intermediate in Sterol Biosynthetic Pathways Research

Lanosterol (B1674476), 24-bromo- is not a natural intermediate in sterol biosynthesis. Instead, its utility in research stems from its structural similarity to the endogenous substrate, lanosterol. This similarity allows it to interact with the active sites of enzymes involved in the sterol pathway. However, the presence of the bromine atom at the C-24 position alters its chemical properties, leading to the inhibition of specific enzymatic reactions. By creating a block in the pathway, researchers can study the accumulation of upstream intermediates and the depletion of downstream products, thereby mapping the sequence of events and identifying key regulatory points.

In the intricate pathway that converts lanosterol to cholesterol in mammals, a series of enzymatic reactions, including demethylations, isomerizations, and reductions, must occur. researchgate.netnih.gov Lanosterol, 24-bromo-, like other lanosterol analogs, has been investigated for its potential to modulate this pathway. The primary target of many lanosterol derivatives is the enzyme lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme that catalyzes an essential step in the conversion of lanosterol. nih.govwikipedia.org By inhibiting this enzyme, these analogs can effectively halt the progression towards cholesterol synthesis. This inhibitory action makes them useful probes for studying the consequences of impaired cholesterol production and for investigating the regulatory mechanisms that govern cholesterol homeostasis. The study of such inhibitors is crucial for understanding how the disruption of this pathway can impact cellular function and for the potential development of hypocholesterolemic agents. nih.gov

Ergosterol (B1671047) is the primary sterol in fungi, fulfilling many of the same functions that cholesterol does in mammals. patsnap.comnih.gov The ergosterol biosynthesis pathway is a major target for antifungal drugs. nih.gov Research has demonstrated that inhibitors of this pathway can effectively disrupt fungal growth and viability. nih.gov Lanosterol analogs have been instrumental in these studies. By targeting enzymes unique to the fungal pathway or those with significant structural differences from their mammalian counterparts, it is possible to achieve selective antifungal activity.

In organisms like the yeast Saccharomyces cerevisiae, a model organism for studying fungal biology, the inhibition of ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity of the cell membrane. frontiersin.org Compounds that block enzymes such as lanosterol 14α-demethylase disrupt the production of ergosterol and are potent antifungal agents. patsnap.comnih.gov The use of inhibitors in these studies helps to identify essential steps in the pathway and to understand the mechanisms of both fungal survival and antifungal drug action. frontiersin.orgnih.gov

Enzyme Interaction Studies of Lanosterol, 24-bromo-

The molecular basis for the activity of Lanosterol, 24-bromo- lies in its direct interaction with enzymes of the sterol biosynthetic pathway. As a substrate analog, it can bind to the active site of these enzymes, but due to its modified structure, it can impede the catalytic process.

The introduction of a bromine atom at the C-24 position of the lanosterol side chain creates a molecule that can act as an inhibitor for enzymes that process this part of the sterol. Studies on various lanosterol derivatives have shown that modifications to the side chain can significantly affect their interaction with biosynthetic enzymes. nih.gov

Below is a table summarizing key enzymes in sterol biosynthesis that are known targets of lanosterol analogs.

| Enzyme Name | Abbreviation | Function in Sterol Biosynthesis |

| Lanosterol 14α-demethylase | CYP51 | Removes the 14α-methyl group from lanosterol. wikipedia.org |

| Squalene (B77637) Epoxidase | SQLE | Catalyzes the conversion of squalene to 2,3-oxidosqualene (B107256). nih.gov |

| Sterol C-14 Reductase | ERG24 | Reduces the C-14 double bond in sterol intermediates. nih.gov |

This table provides an overview of key enzymes in the sterol biosynthesis pathway.

The most extensively studied target for lanosterol analogs is lanosterol 14α-demethylase, also known as CYP51. nih.govwikipedia.org This enzyme is a member of the cytochrome P450 superfamily and is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the synthesis of both cholesterol and ergosterol. nih.govwikipedia.org

The interaction of inhibitors with CYP51 has been a major focus of research, particularly in the development of antifungal drugs known as azoles. patsnap.com These compounds bind to the heme iron in the active site of the fungal CYP51, preventing it from metabolizing its natural substrate. nih.gov Lanosterol analogs, including those with modifications on the side chain, have been designed to act as competitive inhibitors of this enzyme. nih.gov The study of how these analogs bind to the active site provides valuable information about the enzyme's structure and mechanism, aiding in the design of more potent and selective inhibitors. nih.gov

The table below details research findings related to the inhibition of CYP51.

| Research Finding | Organism/System Studied | Implication |

| Lanosterol analogs can act as dual-action inhibitors, targeting both CYP51 and HMG-CoA reductase. | Mammalian cells | Potential for development as cholesterol-lowering drugs. nih.gov |

| Azole antifungals selectively inhibit fungal CYP51 over the mammalian ortholog. | Fungi (e.g., Saccharomyces cerevisiae) | Basis for the therapeutic use of azoles in treating fungal infections. patsnap.com |

| The structure of the lanosterol side chain is crucial for substrate recognition and binding by CYP51. | Yeast (Saccharomyces cerevisiae) | Modifications to the side chain can create potent inhibitors of the enzyme. nih.gov |

This table presents key research findings concerning the interaction of inhibitors with Cytochrome P-450-dependent lanosterol demethylase (CYP51).

Inhibitors of squalene epoxidase, such as the allylamines (e.g., terbinafine), lead to a buildup of squalene and a depletion of all subsequent sterols. patsnap.com There is currently no direct evidence in the reviewed literature to suggest that Lanosterol, 24-bromo- is used to investigate the squalene epoxidase pathway. The action of lanosterol analogs is downstream of the formation of lanosterol, and therefore they are not expected to directly interact with squalene epoxidase. Investigations into this part of the pathway typically utilize inhibitors that are structurally related to squalene or are non-sterol-based compounds. mdpi.com

Interactions with Sterol Biosynthesis Enzymes

Squalene Synthase Activity Modulation

Information regarding the direct modulation of squalene synthase activity by Lanosterol, 24-bromo- is not available in the reviewed scientific literature. Squalene synthase catalyzes the first committed step in sterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate into squalene. wikipedia.orgresearchgate.net This reaction occurs significantly upstream of the point where lanosterol is introduced and modified. Research into inhibitors of squalene synthase typically focuses on analogs of farnesyl pyrophosphate, the enzyme's natural substrate. guidetopharmacology.org

S-adenosylmethionine:sterol Δ24(25) Methyltransferase (SAM:SMT) Interactions

Lanosterol, 24-bromo- has been investigated as an inhibitor of S-adenosylmethionine:sterol Δ24(25) methyltransferase (SAM:SMT), an enzyme critical for the biosynthesis of ergosterol and other alkylated sterols in fungi, protozoa, and plants, but absent in mammals. nih.gov This enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the C-24 position of the sterol side chain, a key step that differentiates sterol pathways in these organisms from the cholesterol pathway in humans. nih.govnih.gov

Research has explored a variety of side-chain-modified sterol analogs as potential inhibitors of SAM:SMT. nih.gov The inhibitory activity is highly dependent on the nature and position of the functional group in the sterol side chain. nih.gov Specifically, Lanosterol, 24-bromo- was studied as a potential substrate analog for this enzyme. In one study using soybean 24-SMTs, the 24-bromo derivative of lanosterol was found to be an unacceptable substrate for the methylation reaction. nih.gov However, it did act as a competitive inhibitor of the C24-methylation process. nih.gov The inhibitory potential of this and related compounds underscores the stringent structural requirements of the SAM:SMT active site.

| Compound | Enzyme Source | Inhibition Type | Inhibitory Constant (Ki) | Reference |

|---|---|---|---|---|

| Lanosterol, 24-bromo- | Soybean | Competitive | ~32 μM | nih.gov |

| 24(R,S),25-Epiminolanosterol | Saccharomyces cerevisiae | Transition State Analog | 5-10 nM | nih.gov |

| 25-Azacycloartenol | Maize Seedlings | High-Energy Intermediate Analog | Potent Inhibitor (Value not specified) | Current time information in Pasuruan, ID. |

Lanosterol, 24-bromo- as a Transition State Mimic Inhibitor in Enzyme Research

The concept of transition state mimicry is a powerful strategy in enzyme inhibitor design. the-scientist.com Transition state analogs are stable molecules that structurally and electronically resemble the fleeting, high-energy transition state of an enzyme-catalyzed reaction. asm.org By binding with high affinity to the enzyme's active site, these mimics can act as potent inhibitors. the-scientist.comasm.org

The reaction catalyzed by SAM:SMT is believed to proceed through a high-energy carbocationic intermediate at the C-25 position of the sterol side chain. Current time information in Pasuruan, ID. Inhibitors that mimic this charged intermediate are thus expected to bind very tightly to the enzyme. Lanosterol, 24-bromo- was specifically designed to act as a potential mechanism-based suicide inhibitor or to closely resemble the transition-state structure of the SAM:SMT-catalyzed reaction. nih.gov The presence of the electronegative bromine atom at C-24 is intended to influence the electron density of the adjacent C24-C25 double bond, thereby mimicking the electronic features of the reaction's transition state. nih.gov

Cellular and Molecular Research Applications of Lanosterol, 24 Bromo

Elucidating Cellular Processes through Lanosterol (B1674476), 24-bromo-

Impact on Lipid Metabolism Research at the Cellular Level

Lanosterol, 24-bromo- serves as an important tool in the study of lipid metabolism. As a key intermediate in the biosynthesis of cholesterol, lanosterol and its derivatives are integral to understanding the complex pathways that regulate lipid homeostasis. Research has shown that lanosterol itself can influence lipid metabolism. For instance, it can reverse the decrease in lipid metabolism gene expression and metabolite content caused by the knockdown of sterol regulatory element-binding protein 2 (SREBP2). nih.gov This highlights the potential of lanosterol derivatives like 24-bromolanosterol to modulate these pathways, offering researchers a means to dissect the regulatory mechanisms involved.

By introducing a bromine atom at the 24-position, Lanosterol, 24-bromo- acts as an inhibitor of certain enzymes in the cholesterol biosynthesis pathway, such as lanosterol 14α-demethylase. This inhibition leads to the accumulation of specific sterol intermediates, allowing for detailed investigation of the metabolic flux and the consequences of pathway disruption. The ability to manipulate sterol composition at a cellular level is crucial for understanding diseases associated with dysregulated lipid metabolism.

Interactive Table: Key Enzymes in Sterol Biosynthesis Investigated Using Lanosterol Derivatives

| Enzyme | Function in Sterol Biosynthesis | Impact of Inhibition by Lanosterol Derivatives |

| Lanosterol synthase (LSS) | Cyclization of 2,3-oxidosqualene (B107256) to form lanosterol. | Shunting of sterol flux towards the production of 24(S),25-epoxycholesterol. nih.gov |

| Lanosterol 14α-demethylase (CYP51) | Removes the 14α-methyl group from lanosterol. | Accumulation of lanosterol and other 14α-methylated sterols. |

| Sterol Δ24-reductase | Reduces the double bond at C24-25 in the sterol side chain. | Accumulation of sterols with an unsaturated side chain. nih.gov |

Investigations into Membrane Microdomain Dynamics in Sterol Research

Sterols are critical components of eukaryotic cell membranes, where they play a significant role in modulating membrane fluidity and the formation of specialized microdomains known as lipid rafts. nih.govnih.gov These domains are enriched in certain lipids and proteins and are involved in various cellular processes, including signal transduction and membrane trafficking. nih.govmdpi.com Lanosterol, a precursor to cholesterol, can also influence membrane properties by promoting lipid acyl chain order. researchgate.net

The structural differences between lanosterol and cholesterol, such as the presence of additional methyl groups in lanosterol, affect their ability to order and condense lipid bilayers. nih.govresearchgate.net Lanosterol, 24-bromo-, by virtue of its structural similarity to natural sterols, can be incorporated into cellular membranes. Its presence can perturb the normal packing of lipids and alter the formation and stability of membrane microdomains. Researchers utilize this property to study the role of specific sterol structures in the organization and function of these domains. By observing the cellular consequences of incorporating this modified sterol, scientists can gain insights into the stringent structural requirements for sterols in maintaining membrane integrity and function.

Lanosterol, 24-bromo- as a Biochemical Probe in Sterol Metabolism Studies

Utility in Studying Sterol Biosynthesis in Pathogenic Organisms (e.g., Pneumocystis carinii)

The sterol biosynthesis pathway is a key target for the development of antimicrobial drugs, as many pathogenic organisms, including fungi and protozoa, have distinct sterol compositions compared to their mammalian hosts. Pneumocystis carinii, an opportunistic fungal pathogen that causes severe pneumonia in immunocompromised individuals, is a prime example. nih.gov Unlike mammals, which synthesize cholesterol, P. carinii produces a unique set of sterols, with the majority being 24-alkylsterols. nih.gov

The enzyme S-adenosyl-L-methionine:C-24 sterol methyltransferase (SAM:SMT), which is absent in mammals, is responsible for the C-24 alkylation of the sterol side chain in these organisms. nih.gov This makes the sterol biosynthesis pathway, and specifically the enzymes involved in it, an attractive target for antifungal therapy. nih.gov Research has shown that the sterol profile of P. carinii includes lanosterol derivatives such as 24-methylenelanost-8-en-3β-ol and pneumocysterol. nih.gov

Lanosterol, 24-bromo- can be used as a biochemical probe to study the enzymes in the P. carinii sterol biosynthesis pathway. By introducing this synthetic sterol analog, researchers can investigate the substrate specificity and inhibitory mechanisms of key enzymes like lanosterol synthase and subsequent modifying enzymes. nih.gov Understanding how these enzymes interact with modified substrates like 24-bromolanosterol can provide valuable information for the design of specific and potent inhibitors that target the pathogen's sterol production without affecting the host.

Interactive Table: Sterol Composition in Pneumocystis carinii

| Sterol Type | Key Feature | Significance in P. carinii |

| 24-alkylsterols | Alkyl group at the C-24 position of the sterol side chain. | Constitute the majority of sterols, indicating high SAM:SMT activity. nih.gov |

| Lanosterol derivatives | Includes 24-methylenelanost-8-en-3β-ol and pneumocysterol. | Key intermediates in the unique sterol biosynthesis pathway of the organism. nih.gov |

| Ergosterol (B1671047) | A common fungal sterol. | Notably absent in P. carinii. nih.gov |

Comparative and Structure Activity Relationship Studies

Structure-Activity Relationship (SAR) Insights from Bromination at C-24

The structure-activity relationship (SAR) for 24-bromo-lanosterol can only be discussed in theoretical terms due to the lack of empirical biological data. The introduction of a bromine atom at the C-24 position, which is part of a double bond in lanosterol (B1674476), would significantly alter the electronic and steric properties of the side chain.

Key Inferred SAR Insights:

Steric Hindrance: The bromine atom is larger than a hydrogen atom. This increased steric bulk at the C-24 position could hinder the binding of the molecule to enzymes that metabolize lanosterol, such as lanosterol 14α-demethylase (CYP51A1), or to specific receptors.

Reactivity of the Double Bond: The bromine atom is attached to one of the carbons of the C24-C25 double bond. This vinyl bromide moiety would have different chemical reactivity compared to the alkene in lanosterol. For instance, it could be a target for different types of enzymatic or chemical reactions.

While studies on other C-24 substituted lanosterol derivatives have shown that modifications in this region of the side chain can profoundly impact biological activity, the specific effects of bromination remain uninvestigated. For example, the introduction of an epoxide at the 24,25-position has been shown to enhance the potency of lanosterol in certain biological assays. This highlights the sensitivity of biological systems to structural changes in the sterol side chain.

Without direct experimental data, any discussion on the SAR of 24-bromo-lanosterol remains speculative. Future research involving the synthesis and biological evaluation of this compound would be necessary to elucidate the precise impact of C-24 bromination on the activity of the lanosterol scaffold.

Research Methodologies and Analytical Approaches Utilizing Lanosterol, 24 Bromo

In Vitro Experimental Models in Sterol Research

In vitro models are fundamental for dissecting the molecular mechanisms of sterol biosynthesis in a controlled environment, free from the systemic complexities of a whole organism. The use of Lanosterol (B1674476), 24-bromo- in these models helps to elucidate the function of specific enzymes and the effects of their inhibition.

Commonly employed in vitro models include:

Cultured Cell Lines: Mammalian cell lines, such as human hepatoma (HepG2) or rat hepatoma (H4-II-C3) cells, are frequently used. researchgate.netnih.gov These cells possess the complete cholesterol biosynthesis pathway and provide a relevant physiological context. When treated with Lanosterol, 24-bromo-, these cells are expected to accumulate lanosterol, the substrate for the inhibited CYP51 enzyme. This accumulation can be measured to determine the compound's efficacy and its impact on cellular sterol homeostasis.

Reconstituted Enzyme Systems: For more targeted biochemical analysis, researchers use purified, recombinant enzymes in a reconstituted system. nih.gov This involves isolating the human CYP51 enzyme and its necessary redox partners (e.g., cytochrome P450 reductase) and embedding them in a lipid environment that mimics the endoplasmic reticulum. researchgate.net In this setup, the direct inhibitory effect of Lanosterol, 24-bromo- on the enzyme can be quantified without confounding cellular factors. The conversion of a substrate like lanosterol to its product is measured in the presence and absence of the inhibitor to determine kinetic parameters. nih.gov

These models allow for the precise investigation of how inhibitors like Lanosterol, 24-bromo- interact with their targets and the immediate biochemical consequences of this interaction.

Analytical Techniques for Studying Sterol Metabolism in the Presence of Lanosterol, 24-bromo-

To understand the effects of Lanosterol, 24-bromo- on sterol metabolism, a suite of sophisticated analytical techniques is employed to measure changes in cell health, sterol composition, and pathway flux.

The inhibition of cholesterol biosynthesis can have significant consequences for cell health, as cholesterol is essential for membrane structure and function. nih.gov Therefore, assessing cellular viability is a crucial step when studying inhibitors like Lanosterol, 24-bromo-.

A primary method for this assessment is the measurement of intracellular ATP levels. Healthy, metabolically active cells maintain a high concentration of ATP. When cells are stressed or undergo apoptosis or necrosis due to the disruption of essential pathways, their ability to synthesize ATP diminishes rapidly.

ATP Measurement Assay: This is typically a luminescence-based assay. A reagent containing luciferase and its substrate, luciferin, is added to the cultured cells. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, a reaction that produces light. The intensity of the emitted light is directly proportional to the amount of ATP present and, by extension, the number of viable cells in the culture. This method is highly sensitive and suitable for high-throughput screening.

Principle: Viable cells produce ATP; compromised cells show depleted ATP levels.

Method: Cell lysis followed by addition of a luciferase/luciferin reagent.

Detection: Luminescence measurement, where signal is proportional to ATP concentration.

Studies on other inhibitors of post-lanosterol synthesis have shown that blocking this pathway can inhibit cell growth and proliferation, underscoring the importance of performing such viability assays. nih.govresearchgate.net

Table 1: Representative Data on Cellular Viability This interactive table illustrates hypothetical results from an ATP-based cell viability assay after a 24-hour treatment with a sterol biosynthesis inhibitor.

| Inhibitor Concentration (µM) | Luminescence (RLU) | Percent Viability vs. Control |

|---|---|---|

| 0 (Control) | 1,500,000 | 100% |

| 1 | 1,350,000 | 90% |

| 5 | 975,000 | 65% |

| 10 | 600,000 | 40% |

| 25 | 300,000 | 20% |

Chromatography is the cornerstone of sterol analysis, allowing for the separation, identification, and quantification of individual sterol molecules within a complex mixture. When cells are treated with Lanosterol, 24-bromo-, the inhibition of CYP51 leads to a predictable shift in the cellular sterol profile—specifically, an accumulation of the substrate, lanosterol.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for analyzing sterols extracted from cells or enzyme assays. researchgate.netnih.gov

Stationary Phase: A nonpolar column, typically an octadecylsilane (B103800) (C18) column.

Mobile Phase: A polar solvent mixture, such as methanol/water or acetonitrile/water.

Separation: Sterols are separated based on their hydrophobicity. More polar sterols elute earlier, while less polar sterols like cholesterol and lanosterol are retained longer.

Detection: Often coupled with a UV detector (as sterols with conjugated double bonds absorb UV light) or, more powerfully, a mass spectrometer (LC-MS) for definitive identification and quantification. researchgate.net

Gas Chromatography (GC): GC, frequently coupled with mass spectrometry (GC-MS), is another powerful technique for sterol analysis. It offers high resolution for separating structurally similar sterols.

Sample Preparation: Sterols are often derivatized (e.g., silylated) to increase their volatility and thermal stability.

Separation: The sample is vaporized and travels through a capillary column. Separation is based on the boiling points and interactions of the sterols with the column's stationary phase.

Detection: A flame ionization detector (FID) or a mass spectrometer is used for detection and quantification.

These chromatographic methods are essential for confirming the mechanism of action of Lanosterol, 24-bromo- by demonstrating the expected accumulation of its target's substrate. nih.gov

Table 2: Example Chromatographic Analysis of Cellular Sterols This interactive table shows a hypothetical change in the relative abundance of key sterols in cells treated with a CYP51 inhibitor like Lanosterol, 24-bromo-, as would be determined by GC-MS or LC-MS.

| Sterol | Relative Abundance (Control) | Relative Abundance (Inhibitor-Treated) |

|---|---|---|

| Lanosterol | 1% | 45% |

| 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol | 15% | <1% |

| Zymosterol | 20% | 2% |

| Desmosterol (B1670304) | 14% | 3% |

| Cholesterol | 50% | 49% |

Isotope labeling is a dynamic approach used to trace the flow of atoms through a metabolic pathway and to measure the rate of biosynthesis. By providing cells with precursors containing heavy or radioactive isotopes, researchers can follow their incorporation into downstream products and pinpoint the exact location of a metabolic block.

Commonly Used Isotopes and Precursors:

Radioactive Labeling: Precursors such as [¹⁴C]acetate or [2-¹⁴C]mevalonate are introduced to cell cultures. nih.gov Acetate (B1210297) and mevalonate (B85504) are early building blocks in the sterol pathway. The radioactivity is incorporated into lanosterol and subsequent sterols. In cells treated with Lanosterol, 24-bromo-, radioactivity would be expected to accumulate in lanosterol, with a significant reduction in its incorporation into downstream products like cholesterol. The separated sterols (via HPLC or TLC) can be analyzed with a radioactivity detector to quantify the label in each fraction. nih.gov

Stable Isotope Labeling: Non-radioactive heavy isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), can be used. For instance, cells can be grown in media containing ¹³C-glucose or ²H₂O. The heavy atoms are incorporated into newly synthesized sterols. Mass spectrometry is then used to detect the mass shift in the sterol molecules, allowing for the quantification of de novo synthesis versus the uptake of existing sterols.

Mechanism-Specific Labeling: To probe the enzymatic reaction itself, labeled substrates like [3-³H]lanosterol can be used in reconstituted enzyme assays. researchgate.net The conversion of the labeled substrate to its product is monitored, providing a direct measure of enzyme activity and its inhibition. In other detailed mechanistic studies, ¹⁸O from labeled diatomic oxygen (¹⁸O₂) has been used to trace the oxygen atoms during the demethylation reaction catalyzed by CYP51. nih.gov

These labeling techniques provide powerful and unambiguous evidence of pathway inhibition, confirming that Lanosterol, 24-bromo- blocks the conversion of lanosterol and allowing for a quantitative assessment of the metabolic impact.

Future Directions and Advanced Research Perspectives

Conceptual Frameworks for Utilizing Lanosterol (B1674476), 24-bromo- in Advanced Biological Studies

Modified sterols such as Lanosterol, 24-bromo- serve as powerful tools in advanced biological studies, primarily through two conceptual frameworks: as probes for enzymatic mechanisms and as modulators of metabolic pathways.

First, the introduction of a bromine atom at the C-24 position creates a unique biochemical probe for investigating enzyme structure and function. The bromine atom alters the electronic and steric properties of the sterol side chain. This modification is particularly relevant for studying enzymes that act on or near the C-24 position, such as 24-dehydrocholesterol reductase (DHCR24). nih.gov By comparing how an enzyme like DHCR24 interacts with its natural substrate (desmosterol, which has a C-24 double bond) versus how it binds or is inhibited by Lanosterol, 24-bromo-, researchers can elucidate the precise structural and electronic requirements of the enzyme's active site. Such studies provide fundamental insights into substrate specificity and the catalytic mechanism.

Second, Lanosterol, 24-bromo- can be conceptualized as a tool for the deliberate modulation of sterol metabolic flux. Building on the principle of competitive inhibition, its structural similarity to pathway intermediates suggests it could act as a selective inhibitor for specific downstream enzymes. For instance, given its resemblance to desmosterol (B1670304), Lanosterol, 24-bromo- could theoretically be used to competitively inhibit DHCR24. nih.gov This would block the final step of cholesterol synthesis, leading to a controlled accumulation of desmosterol. Such a tool would be invaluable for creating non-genetic, inducible models of diseases like desmosterolosis, a condition characterized by elevated desmosterol levels and multiple congenital anomalies. nih.gov This framework allows for the study of the specific roles of precursor sterols in cellular processes, independent of the effects of cholesterol depletion.

| Conceptual Framework | Target Process/Enzyme | Role of Lanosterol, 24-bromo- | Potential Research Outcome |

|---|---|---|---|

| Enzymatic Mechanism Probe | Sterol-modifying enzymes (e.g., DHCR24) | Acts as a structural analogue to natural substrates. | Elucidation of active site geometry and substrate specificity. nih.gov |

| Metabolic Flux Modulator | Downstream cholesterol biosynthesis (e.g., DHCR24) | Acts as a potential competitive inhibitor. | Induce accumulation of specific precursor sterols (e.g., desmosterol) to study their biological roles and model metabolic diseases. nih.gov |

Q & A

Q. What experimental considerations are critical when handling 24-bromo-lanosterol in biochemical assays?

When working with 24-bromo-lanosterol, solubility and stability are key factors. The compound is likely hydrophobic due to its sterol backbone and bromine substitution, requiring dissolution in organic solvents like ethanol or DMSO (≥95% purity recommended) . Dilution into aqueous buffers (e.g., phosphate-buffered saline) should be performed cautiously to avoid precipitation, with residual organic solvent kept below 0.1% to minimize cellular toxicity . Storage at -20°C in airtight, light-protected containers is advised to prevent degradation, as sterols are prone to oxidation . For spectroscopic analysis, ensure solvent compatibility (e.g., avoid solvents with strong UV absorption in the 200-300 nm range).

Q. How can computational modeling support the study of 24-bromo-lanosterol’s structural and reactive properties?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can predict the compound’s conformational stability, bromine’s electronic effects on the lanosterol backbone, and interactions with enzymes like DHCR24 or CYP51 . For example:

- MD simulations can model 24-bromo-lanosterol’s behavior in lipid bilayers to assess membrane permeability.

- DFT can calculate bond dissociation energies to identify reactive sites (e.g., bromine substitution’s impact on C24-C25 double bond reduction) .

Validate computational results with experimental data (e.g., NMR or X-ray crystallography) to resolve discrepancies between predicted and observed reactivity .

Q. What analytical techniques are suitable for quantifying 24-bromo-lanosterol in biological samples?

- HPLC-MS/MS : Use reversed-phase C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) for separation. Monitor bromine’s isotopic signature (m/z 79/81) for selective detection .

- GC-MS : Derivatize the compound (e.g., trimethylsilylation) to enhance volatility. Calibrate using deuterated lanosterol as an internal standard .

- NMR : ¹³C NMR can confirm bromine’s position via chemical shift changes at C24 (expected downfield shift due to electronegativity) .

Advanced Research Questions

Q. How does 24-bromo-lanosterol modulate cholesterol biosynthesis compared to native lanosterol?

24-Bromo-lanosterol may act as a competitive inhibitor of DHCR24, the enzyme responsible for reducing the C24-C25 double bond in desmosterol to form cholesterol . Experimental design considerations:

- In vitro assays : Use purified DHCR24 and NADPH cofactor. Compare reaction kinetics (Km and Vmax) between lanosterol and 24-bromo-lanosterol via spectrophotometric NADPH depletion monitoring .

- Cell-based studies : Treat HepG2 or neuronal cells (which rely on endogenous cholesterol synthesis) and measure cholesterol levels via LC-MS. Note potential cytotoxicity from bromine-mediated endoplasmic reticulum stress .

Contradictory data may arise from differences in enzyme sources (human vs. recombinant) or cellular uptake efficiency of the brominated derivative .

Q. What mechanisms underlie 24-bromo-lanosterol’s potential role in mitigating protein aggregation in neurodegenerative models?

Lanosterol derivatives may enhance proteostasis by stabilizing misfolded proteins or activating chaperones like HSP70 . For 24-bromo-lanosterol:

- In vitro aggregation assays : Use α-synuclein or tau proteins tagged with Thioflavin T. Compare aggregation kinetics with/without the compound .

- Transcriptomic profiling : Perform RNA-seq on treated neuronal cultures to identify upregulated heat-shock pathways .

Contradictions may emerge if bromine sterically hinders interactions with protein targets. Cross-validate findings using cryo-EM to visualize compound-protein binding .

Q. How can conflicting solubility data for lanosterol derivatives be resolved in formulation studies?

Discrepancies in solubility (e.g., 0.25 mg/ml in ethanol vs. 3 mg/ml in DMF) may stem from polymorphic forms or impurities. Mitigation strategies:

- Thermogravimetric analysis (TGA) : Assess thermal stability and solvent retention.

- Dynamic light scattering (DLS) : Monitor particle size in aqueous buffers to detect aggregation.

- Co-solvent systems : Test polyethylene glycol (PEG) or cyclodextrins to enhance aqueous solubility without altering bioactivity .

Q. What ethical and methodological challenges arise when translating 24-bromo-lanosterol research to preclinical models?

- Toxicity screening : Prioritize OECD-compliant assays (e.g., Ames test for mutagenicity) due to bromine’s potential genotoxicity .

- Species-specific metabolism : Rodent models may metabolize the compound differently than humans (e.g., via cytochrome P450 isoforms). Use humanized liver chimeric mice for relevance .

- Data transparency : Disclose all solvent concentrations and storage conditions to prevent reproducibility issues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzymatic activities of lanosterol derivatives?

Example: If 24-bromo-lanosterol shows inhibition of DHCR24 in one study but no effect in another:

Verify enzyme purity (SDS-PAGE) and activity (control assays with known substrates).

Check for residual solvents (e.g., DMSO) that may denature enzymes .

Standardize assay conditions (pH, temperature, ionic strength) using guidelines from repositories like BRENDA .

Q. What strategies validate the specificity of 24-bromo-lanosterol in target engagement studies?

- Competitive binding assays : Use radiolabeled lanosterol to assess displacement by the brominated derivative.

- CRISPR-Cas9 knockout models : Delete DHCR24 or CYP51 in cell lines and measure compound effects .

- Off-target screening : Employ proteome-wide affinity pulldown coupled with mass spectrometry .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。